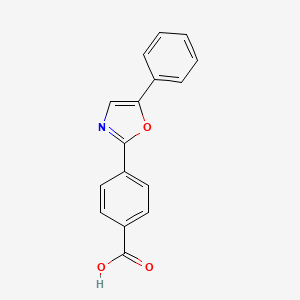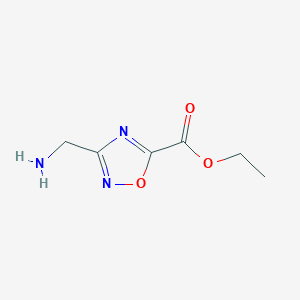
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is a complex organic compound that features both pyrazole and benzotriazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- typically involves multi-step organic reactions. A common approach might include the formation of the pyrazole ring followed by the introduction of the benzotriazole group. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in protein studies.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In materials science, its unique structure could impart specific physical or chemical properties to materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-4-carboxaldehyde: A simpler compound without the benzotriazole group.
5-(1H-Benzotriazol-1-yl)-1,3-dimethyl-1H-pyrazole: Similar but with different functional groups.
Uniqueness
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is unique due to the combination of pyrazole and benzotriazole moieties, which can confer unique reactivity and properties not found in simpler analogs.
Propriétés
Numéro CAS |
1152552-08-3 |
|---|---|
Formule moléculaire |
C12H11N5O |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
5-(benzotriazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11N5O/c1-8-9(7-18)12(16(2)14-8)17-11-6-4-3-5-10(11)13-15-17/h3-7H,1-2H3 |
Clé InChI |
SWTAERSRPDFKLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C=O)N2C3=CC=CC=C3N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12119138.png)


![7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119159.png)



![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)
![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)
![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)


![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)
